molecular formula C17H14FN3OS2 B2399319 N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 872703-96-3

N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2399319
CAS No.: 872703-96-3
M. Wt: 359.44
InChI Key: QDSLOGXDPMIZKH-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyridazine moieties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSLOGXDPMIZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridazine intermediates, followed by their coupling with the fluorophenylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Biological Activity

The compound N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure, which includes a fluorophenyl moiety and a pyridazin-thiophene component, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Key Features:

  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence biological interactions.
  • Pyridazin-Thiophene Linkage : This combination may contribute to unique pharmacological profiles.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridazinones have shown promising results against various cancer cell lines, suggesting that our compound might also possess similar properties.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyridazinone AMCF-725.72Induces apoptosis
Pyridazinone BU8745.20PI3K pathway inhibition

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes. For example, compounds with similar configurations have been evaluated for their ability to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative disease treatment.

Table 2: MAO Inhibition Potency

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
Compound X1.570.013120.8
Compound Y4.190.039107.4
  • Apoptosis Induction : Compounds derived from similar scaffolds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : The inhibition of enzymes such as MAO-A and MAO-B can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer's disease.

Study on Anticancer Activity

In a recent study, a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25.72 µM. The mechanism involved the activation of apoptotic pathways and suppression of tumor growth in vivo models.

Study on Neuroprotection

Another study investigated the neuroprotective effects of similar compounds on neuroblastoma cells, finding that they could effectively inhibit MAO-B with minimal cytotoxicity to healthy cells.

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